Glycine, N-methyl-N-(phenylmethyl)-, potassium salt
Overview
Description
“Glycine, N-methyl-N-(phenylmethyl)-, potassium salt” is a chemical compound with the molecular formula C10H12KNO2. It is a derivative of glycine, which is one of the 20 standard amino acids used to build proteins in organisms. The N-methylation in the compound refers to the addition of a methyl group (CH3) to the nitrogen atom of glycine .
Synthesis Analysis
The synthesis of N-methylated glycine derivatives like “this compound” can be achieved through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process offers different mechanistic features and results in a multitude of functional materials . The effects of solvent polarity and steric demand of the initiator are critical factors in the polymerization process .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the basic structure of glycine, with a methyl group attached to the nitrogen atom. This modification changes the conformation, polarity, and steric demand of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve its polymerization. The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key process in the synthesis of N-methylated glycine derivatives .Scientific Research Applications
Vibrational and Structural Studies
One key area of research focuses on the vibrational and structural properties of potassium dl-phenylglycinate, a derivative of phenylglycine. Phenylglycine is of interest because of its potential applications in medical systems, especially related to alkali ions transport in biological and medical systems. The crystal structure and vibrational properties of potassium dl-phenylglycinate have been examined, revealing that each potassium ion is surrounded by five oxygens and one nitrogen, forming a distorted octahedron. This structural insight could have implications for understanding and enhancing the transport of alkali ions in biological systems (Ilczyszyn, Lis, Wierzejewska, & Zatajska, 2009).
Chemical Kinetics and CO2 Capture
Another significant area of research involves the kinetics of reactions between CO2 and aqueous potassium salts of glycine and other amino acids. These studies are crucial for the development of efficient CO2 capture technologies. For instance, the kinetics of CO2 reaction with aqueous potassium salts of taurine and glycine has been measured, providing insights into the potential of these compounds in capturing CO2. This research contributes to the development of new materials and technologies for CO2 sequestration, addressing global challenges related to climate change (Kumar, Hogendoorn, Versteeg, & Feron, 2003).
Interaction with DNA and Cytotoxic Activity
The interactions of palladium complexes of phenanthroline and glycine derivatives with DNA have also been explored. These studies not only deepen our understanding of how such complexes interact with genetic material but also evaluate their potential cytotoxic activities against various cancer cell lines. Research in this area can lead to the development of novel anticancer drugs and therapeutic agents, showcasing the broader implications of studying compounds like Glycine, N-methyl-N-(phenylmethyl)-, potassium salt in medical research (Ajloo et al., 2015).
Future Directions
The future directions in the research and application of “Glycine, N-methyl-N-(phenylmethyl)-, potassium salt” could involve exploring its potential uses in the synthesis of polypeptides to obtain new biopolymers . The effects of various factors on the polymerization process, such as solvent polarity and steric demand of the initiator, could also be further investigated .
Properties
IUPAC Name |
potassium;2-[benzyl(methyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.K/c1-11(8-10(12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNGNHULVWPTP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12KNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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